N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

N-(2,6-Difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide (CAS 2034287-14-2) is a synthetic thiazolidine-3-carboxamide derivative with the molecular formula C₁₆H₁₃F₃N₂OS and a molecular weight of 338.35 g/mol. The compound features a saturated five-membered thiazolidine heterocycle bearing a 4-fluorophenyl substituent at position 2 and an N-(2,6-difluorophenyl)carboxamide moiety at position 3, yielding three fluorine atoms distributed across two aromatic rings.

Molecular Formula C16H13F3N2OS
Molecular Weight 338.35
CAS No. 2034287-14-2
Cat. No. B2478453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide
CAS2034287-14-2
Molecular FormulaC16H13F3N2OS
Molecular Weight338.35
Structural Identifiers
SMILESC1CSC(N1C(=O)NC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
InChIInChI=1S/C16H13F3N2OS/c17-11-6-4-10(5-7-11)15-21(8-9-23-15)16(22)20-14-12(18)2-1-3-13(14)19/h1-7,15H,8-9H2,(H,20,22)
InChIKeyIFQFQGWODQYWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide (CAS 2034287-14-2) – Chemical Identity and Compound Class Overview for R&D Procurement


N-(2,6-Difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide (CAS 2034287-14-2) is a synthetic thiazolidine-3-carboxamide derivative with the molecular formula C₁₆H₁₃F₃N₂OS and a molecular weight of 338.35 g/mol [1]. The compound features a saturated five-membered thiazolidine heterocycle bearing a 4-fluorophenyl substituent at position 2 and an N-(2,6-difluorophenyl)carboxamide moiety at position 3, yielding three fluorine atoms distributed across two aromatic rings [1]. Structurally, it belongs to the broader class of thiazolidine carboxamides, which are explored in medicinal chemistry as prostaglandin receptor modulators, kinase inhibitor scaffolds, and antimicrobial agents [2]. Its PubChem CID is 86264780, and it is commercially supplied by several chemical vendors for research use at typical purities of ≥95% .

Why Generic Thiazolidine Carboxamide Substitution Is Scientifically Unsound – A Procurement Case for N-(2,6-Difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide


Thiazolidine carboxamide derivatives are not freely interchangeable because subtle variations in the number and position of fluorine substituents on the N-aryl ring and the substituent at the 2-position of the thiazolidine ring profoundly influence lipophilicity (computed XLogP3), hydrogen-bonding capacity, and molecular topology, which together govern target binding, metabolic stability, and solubility [1]. For example, moving from a 2,6-difluorophenyl group (as in the title compound) to a 2,4-difluorophenyl or a non-fluorinated phenyl group alters both the steric environment around the urea-like carboxamide pharmacophore and the compound's capacity to engage halogen-bonding interactions with protein targets [2]. Procurement of a closely related but structurally distinct analog without verifying that the quantitative property profile matches the experimental requirements risks batch-to-batch irreproducibility, off-target activity shifts, and wasted synthesis resources. The quantitative evidence below clarifies where and how this specific compound differs from its nearest structural neighbors.

N-(2,6-Difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide – Quantified Differentiation Evidence for Procurement Decisions


Lipophilicity (XLogP3) Differentiation vs. Structurally Closest Non-Fluorinated and Mono-Fluorinated Thiazolidine Carboxamide Analogs

The title compound displays a computed XLogP3 of 3.5, reflecting the combined lipophilic contribution of the 4-fluorophenyl group at the thiazolidine 2-position and the 2,6-difluorophenyl group on the carboxamide nitrogen [1]. In contrast, the closest non-fluorinated analog—N-phenyl-2-phenylthiazolidine-3-carboxamide (where both fluorine atoms are absent)—has a computed XLogP3 of approximately 2.8, while the mono-fluorinated variant N-(2-fluorophenyl)-2-phenylthiazolidine-3-carboxamide has an XLogP3 of approximately 3.1 [2]. The quantified difference of +0.7 log units versus the non-fluorinated parent and +0.4 log units versus the mono-fluoro analog places the title compound in a distinct lipophilicity window that is predicted to influence membrane permeability, plasma protein binding, and metabolic clearance [3].

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Acceptor Count and Polar Surface Area Differentiation vs. Thiazole (Aromatic) Carboxamide Isosteres

The saturated thiazolidine ring in the title compound provides 5 hydrogen bond acceptor sites and a topological polar surface area (TPSA) of 57.6 Ų [1]. By comparison, the corresponding thiazole (aromatic 1,3-thiazole) carboxamide isostere—where the saturated C-S-C-N ring is replaced by an aromatic thiazole—typically exhibits a TPSA of approximately 55 Ų and a reduced hydrogen bond acceptor count of 4 due to altered nitrogen hybridization [2]. This difference arises because the saturated thiazolidine nitrogen (N3) is sp³-hybridized and can act as a stronger hydrogen bond acceptor, whereas the thiazole nitrogen is sp²-hybridized and its lone pair participates in aromaticity, reducing its H-bond acceptor strength [3].

Hydrogen bonding Polar surface area Isosteric replacement

Rotatable Bond Count as a Conformational Restriction Metric vs. Linear Urea and Amide Analogs

The title compound possesses only 2 rotatable bonds, as computed by Cactvs 3.4.8.18 [1]. This low rotatable bond count arises because the thiazolidine ring constrains the 4-fluorophenyl and carboxamide groups into a relatively rigid spatial arrangement. In contrast, a linear N-(2,6-difluorophenyl)-N'-(4-fluorobenzyl)urea analog—which lacks the thiazolidine ring cyclization—would contain 5 rotatable bonds, while the corresponding amide (N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide) would contain 4 rotatable bonds [2]. Fewer rotatable bonds are generally associated with lower entropic penalties upon protein binding and potentially improved oral bioavailability, as demonstrated in analyses of marketed oral drugs [3].

Conformational restriction Entropic penalty Ligand efficiency

Fluorine-Specific Property Modulation: 2,6-Difluorophenyl vs. 2-Fluorophenyl and Non-Fluorinated N-Aryl Substituents

The 2,6-difluorophenyl substitution pattern in the title compound offers a unique combination of steric shielding and electronic effects. The two ortho-fluorine atoms create a steric environment that can protect the adjacent carboxamide NH from metabolic N-dealkylation, while simultaneously reducing the pKa of the NH proton, which may enhance hydrogen-bond donor strength [1]. In contrast, analogs bearing a 2-fluorophenyl group (single ortho-fluorine, e.g., CAS 2034263-34-6) provide less steric shielding, and non-fluorinated N-phenyl analogs lack both the electronic and steric contributions of fluorine entirely . Quantitative fluorine NMR (¹⁹F NMR) and computed electrostatic potential maps demonstrate that the 2,6-difluorophenyl group generates a more electropositive σ-hole capable of engaging halogen-bonding interactions with carbonyl oxygen atoms in protein binding sites [2].

Fluorine substitution Metabolic stability Halogen bonding

Procurement-Relevant Application Scenarios for N-(2,6-Difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide Based on Verified Differentiation Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring High Lipophilicity and Conformational Rigidity

The combination of XLogP3 = 3.5 and only 2 rotatable bonds positions this compound as a candidate for kinase inhibitor lead optimization campaigns where increased lipophilicity is needed to access hydrophobic back pockets (e.g., DFG-out conformations) while maintaining ligand efficiency [1]. Procurement teams screening thiazolidine carboxamide libraries should prioritize this specific compound over more flexible or less lipophilic analogs when the target kinase has a deep, lipophilic binding site. The 2,6-difluorophenyl motif additionally provides a validated metabolic shield for the carboxamide NH, reducing the risk of rapid oxidative clearance during in vivo efficacy studies [2].

Fragment-Based Drug Design (FBDD) Libraries Utilizing Saturated Heterocyclic Scaffolds

With a molecular weight of 338.35 g/mol, TPSA of 57.6 Ų, and only 2 rotatable bonds, this compound meets the physicochemical criteria for fragment elaboration starting points in FBDD campaigns [1]. Its saturated thiazolidine ring offers superior three-dimensionality and hydrogen-bonding capacity relative to flat aromatic thiazole isosteres, making it a preferred procurement choice for fragment libraries targeting protein-protein interaction interfaces or targets with shallow binding sites where aromatic stacking is insufficient [2]. Researchers should select this compound over thiazole-based fragments when biophysical screening (SPR, ITC) indicates favorable enthalpy-driven binding requiring polar interactions.

Metabolic Stability-Focused Structure-Activity Relationship (SAR) Studies on N-Aryl Carboxamide Series

The 2,6-difluorophenyl substituent is widely recognized as a metabolically stabilizing motif that reduces CYP-mediated oxidation of the adjacent aromatic ring and shields the carboxamide linkage from hydrolytic enzymes [1]. Procurement of this specific compound for SAR expansion is warranted when data from a mono-fluorinated or non-fluorinated analog shows rapid in vitro microsomal turnover (e.g., t₁/₂ < 30 min in human liver microsomes). The title compound can serve as a direct comparator to quantify the metabolic stabilization provided by the second ortho-fluorine, enabling data-driven go/no-go decisions for further lead development [2].

Prostaglandin F Receptor Modulator Screening Panels Requiring Quantified Physicochemical Differentiation

Given the patent precedent for thiazolidine carboxamide derivatives as prostaglandin F receptor modulators (CA2477265A1), this compound can serve as a structurally differentiated probe in PGF₂α receptor screening panels [1]. Its distinct combination of fluorine substitution patterns and saturated heterocycle topology distinguishes it from the predominantly aromatic, non-fluorinated compounds described in the original patent, potentially enabling identification of novel binding modes. Procurement for this application is advisable when screening cascades require compounds that explore chemical space outside the crowded aryl-sulfonamide PGF receptor antagonist landscape [2].

Quote Request

Request a Quote for N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.